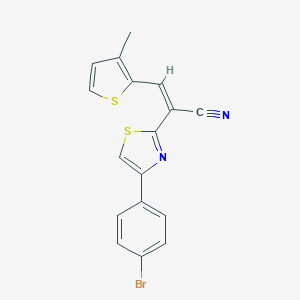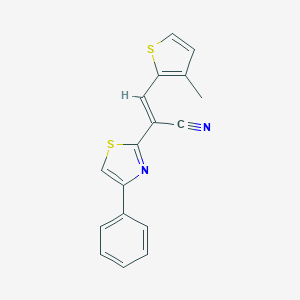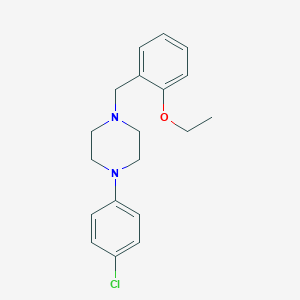![molecular formula C15H16N2O3 B405702 N-[(3-methoxyphenyl)methyl]-2-methyl-4-nitroaniline](/img/structure/B405702.png)
N-[(3-methoxyphenyl)methyl]-2-methyl-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methoxyphenyl)methyl]-2-methyl-4-nitroaniline: is an organic compound with the molecular formula C15H16N2O3 It is a derivative of aniline, where the aniline ring is substituted with a methoxy group (m-Anisyl), a methyl group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-methoxyphenyl)methyl]-2-methyl-4-nitroaniline typically involves the nitration of m-Anisidine followed by a coupling reaction with 2-methyl aniline. The nitration process introduces the nitro group into the aromatic ring, and the coupling reaction forms the final product. Common reagents used in these reactions include nitric acid for nitration and various catalysts for the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-[(3-methoxyphenyl)methyl]-2-methyl-4-nitroaniline undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: N-[(3-methoxyphenyl)methyl]-2-methyl-4-nitroaniline is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology: In biological research, this compound can be used to study the effects of nitro and amino group substitutions on biological activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-methyl-4-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The methoxy and methyl groups can influence the compound’s lipophilicity and binding affinity to its targets .
Comparaison Avec Des Composés Similaires
m-Anisidine: Similar structure but lacks the nitro group.
2-Methyl-4-nitroaniline: Similar structure but lacks the methoxy group.
4-Nitroaniline: Similar structure but lacks both the methoxy and methyl groups.
Uniqueness: N-[(3-methoxyphenyl)methyl]-2-methyl-4-nitroaniline is unique due to the presence of both the methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C15H16N2O3 |
|---|---|
Poids moléculaire |
272.3g/mol |
Nom IUPAC |
N-[(3-methoxyphenyl)methyl]-2-methyl-4-nitroaniline |
InChI |
InChI=1S/C15H16N2O3/c1-11-8-13(17(18)19)6-7-15(11)16-10-12-4-3-5-14(9-12)20-2/h3-9,16H,10H2,1-2H3 |
Clé InChI |
PUGDKZBPMHPDOZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC(=CC=C2)OC |
SMILES canonique |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC(=CC=C2)OC |
Solubilité |
1.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-cyano-6-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-2-methyl-N-(2-methylphenyl)-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B405625.png)
![6-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,7,8,9-tetrahydrobenzo[c]phenanthridin-10(6H)-one](/img/structure/B405626.png)


![3-[4-(Benzyloxy)phenyl]-2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B405631.png)
![(2E)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B405633.png)
![2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B405634.png)
![N-[3-(morpholin-4-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B405637.png)

![1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B405642.png)
![ethyl 6-amino-4-[3-(4-chlorophenoxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B405643.png)
![6-Ethyl-2-(4-iodo-phenyl)-5-methyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B405646.png)
